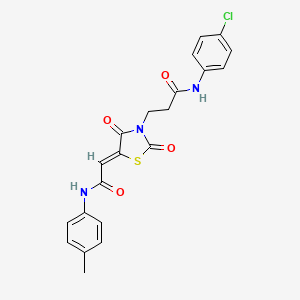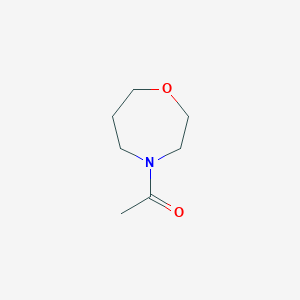
1-(1,4-Oxazepan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Oxazepan-4-yl)ethanone is a chemical compound with the CAS Number: 1343066-95-4 . It has a molecular weight of 143.19 and its IUPAC name is 4-acetyl-1,4-oxazepane .
Molecular Structure Analysis
The InChI code for 1-(1,4-Oxazepan-4-yl)ethanone is 1S/C7H13NO2/c1-7(9)8-3-2-5-10-6-4-8/h2-6H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(1,4-Oxazepan-4-yl)ethanone is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
1-(1,4-Oxazepan-4-yl)ethanone and its derivatives play a crucial role in the synthesis of heterocyclic compounds, offering a pathway to construct biologically active and synthetically useful heterocycles. A method involving phosphine-mediated tandem reactions allows for the efficient construction of 1,4-oxazepines and 1,3-oxazines under mild conditions, highlighting the versatility of oxazepan derivatives in synthesizing chiral ligands and other heterocyclic structures (François-Endelmond et al., 2010). Similarly, novel 1,4-benzoxazepin-2-one derivatives have been synthesized through a one-pot reaction, demonstrating the compound's role in facilitating the creation of novel heterocycles (Khaleghi et al., 2011).
Polymer Science
In polymer science, 1-(1,4-Oxazepan-4-yl)ethanone derivatives are used in the organocatalytic ring-opening polymerization (ROP) of N-acylated-1,4-oxazepan-7-ones to synthesize poly(ester amide)s (PEAs). These polymers, characterized by their biodegradability and varying glass transition temperatures, present a promising alternative to poly(2-oxazolines), with applications ranging from biodegradable materials to medical devices (Wang & Hadjichristidis, 2020).
Biological Activities and Material Science
The oxazepan derivative has been foundational in the creation of molecules with potential antimicrobial activities. For example, synthesis strategies have led to the development of compounds that exhibit significant antibacterial properties, suggesting the compound's utility in drug discovery and medicinal chemistry (Oliveira et al., 2012). Furthermore, the compound's derivatives have been explored for their photophysical properties, such as in the synthesis and characterization of polymorphs with distinct luminescent behaviors, underpinning their potential applications in material science and optoelectronics (Pye et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
1-(1,4-oxazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(9)8-3-2-5-10-6-4-8/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFXVZIBSQSSNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

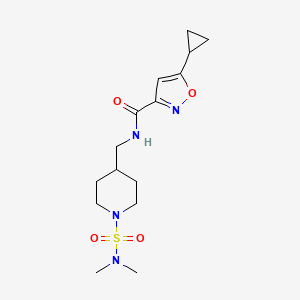



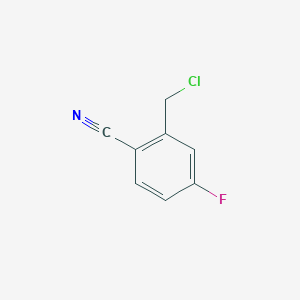

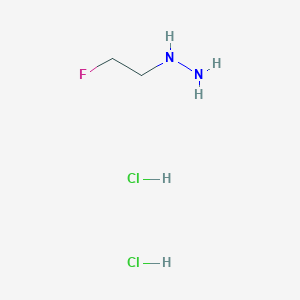

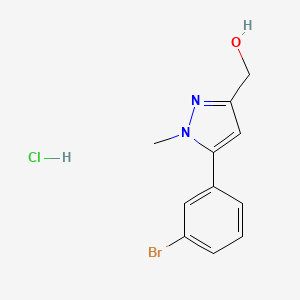
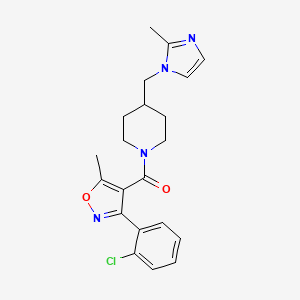
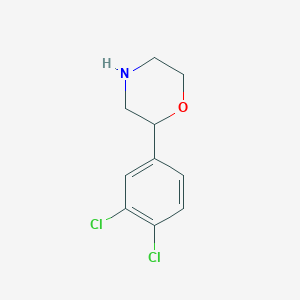
![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2374945.png)

